molecular formula C18H17ClN2O3S B7691221 4-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide

4-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide

Cat. No.: B7691221
M. Wt: 376.9 g/mol
InChI Key: HFQHRAOYLQURBS-UHFFFAOYSA-N
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Description

“4-chloro-N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide . It is related to a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles . This process results in a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzenesulfonamide moiety . The compound’s molecular weight is 199.270 .


Chemical Reactions Analysis

The compound is part of a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives, which were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .

Future Directions

The future directions for this compound could involve further exploration of its potential anticancer activity . Additionally, the compound’s susceptibility to undergo first-phase oxidation reactions in human liver microsomes could be further investigated .

Properties

IUPAC Name

4-chloro-N-ethyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-2-21(25(23,24)16-9-7-15(19)8-10-16)12-14-11-13-5-3-4-6-17(13)20-18(14)22/h3-11H,2,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQHRAOYLQURBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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